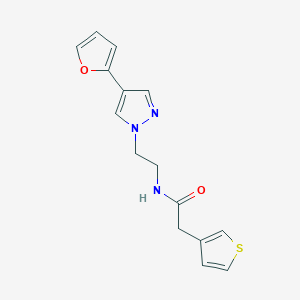

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

CAS No.: 2034512-38-2

Cat. No.: VC4270516

Molecular Formula: C15H15N3O2S

Molecular Weight: 301.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034512-38-2 |

|---|---|

| Molecular Formula | C15H15N3O2S |

| Molecular Weight | 301.36 |

| IUPAC Name | N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-thiophen-3-ylacetamide |

| Standard InChI | InChI=1S/C15H15N3O2S/c19-15(8-12-3-7-21-11-12)16-4-5-18-10-13(9-17-18)14-2-1-6-20-14/h1-3,6-7,9-11H,4-5,8H2,(H,16,19) |

| Standard InChI Key | HZAKTGICTKVGLZ-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=CN(N=C2)CCNC(=O)CC3=CSC=C3 |

Introduction

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound, combining furan, pyrazole, and thiophene moieties. These structural motifs are commonly found in biologically active molecules, making this compound potentially significant in pharmaceutical and materials science research.

Structural Features

The compound contains:

-

A furan ring, known for its aromaticity and electron-rich nature, often contributing to biological activity.

-

A pyrazole ring, a five-membered heterocycle with two nitrogen atoms, frequently associated with anti-inflammatory, antimicrobial, and anticancer properties.

-

A thiophene ring, another aromatic heterocycle that enhances the compound's electronic properties and potential bioactivity.

The acetamide linkage connects these rings, providing flexibility and functionalization opportunities.

Synthesis Pathways

While specific synthesis details for this compound are unavailable in the provided sources, general synthetic strategies for similar compounds include:

-

Formation of the pyrazole core: Typically achieved by cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

-

Introduction of the furan ring: Furan derivatives can be incorporated via electrophilic substitution or coupling reactions.

-

Thiophene functionalization: Thiophene derivatives are often introduced through halogenation followed by nucleophilic substitution or palladium-catalyzed coupling reactions.

-

Amide bond formation: This step involves coupling an amine with an acyl chloride or carboxylic acid derivative.

Potential Applications

The compound's structure suggests several potential applications:

-

Pharmaceuticals:

-

The pyrazole and thiophene rings are pharmacophores in many drugs, indicating potential antimicrobial, anticancer, or anti-inflammatory activity.

-

Molecular docking studies could reveal its binding affinity to biological targets such as enzymes or receptors.

-

-

Materials Science:

-

The conjugated system may exhibit interesting electronic or optical properties for use in organic semiconductors or sensors.

-

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR): For detailed structural elucidation.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To identify functional groups (e.g., amide C=O stretching).

-

Elemental Analysis: To verify the molecular formula.

Biological Activity Insights

Although direct data on this compound's bioactivity is unavailable in the provided sources, related compounds with furan-pyrazole-thiophene frameworks have demonstrated diverse biological activities:

-

Antimicrobial: Effective against Gram-positive and Gram-negative bacteria .

-

Anticancer: Pyrazole derivatives have shown cytotoxic effects on cancer cell lines .

-

Anti-inflammatory: Potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (5-LOX) .

Comparative Data Table

| Property/Aspect | Description/Details |

|---|---|

| Molecular Formula | C13H13N3O2S |

| Molecular Weight | ~275 g/mol |

| Key Functional Groups | Furan, pyrazole, thiophene, acetamide |

| Predicted Biological Activities | Antimicrobial, anticancer, anti-inflammatory |

| Analytical Techniques | NMR, MS, IR, Elemental Analysis |

| Potential Applications | Pharmaceuticals (drug development), materials science (organic electronics/sensors) |

Future Research Directions

To fully explore the potential of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide:

-

Conduct comprehensive biological screening to identify specific activities.

-

Perform molecular docking studies to predict interactions with biological targets.

-

Investigate electronic properties for applications in organic electronics.

-

Optimize synthesis routes for scalability and cost-effectiveness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume